ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C10H15N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.
Reduction: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate
- Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate
- Ethyl 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoate
Uniqueness
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(5-methyl-3-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLLNFCICSHZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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